molecular formula C7H10BNO2S B3089156 3-Methyl-2-(methylthio)pyridine-5-boronic acid CAS No. 1190206-49-5

3-Methyl-2-(methylthio)pyridine-5-boronic acid

Cat. No.: B3089156
CAS No.: 1190206-49-5
M. Wt: 183.04 g/mol
InChI Key: RVNBIKYOMOKNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(methylthio)pyridine-5-boronic acid (CAS: 1190206-49-5) is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with a methyl group at position 3, a methylthio (-SMe) group at position 2, and a boronic acid (-B(OH)₂) moiety at position 4. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize pharmaceuticals, agrochemicals, and functional materials due to its stability and reactivity . Its structural uniqueness arises from the electron-donating methylthio group, which modulates the electronic environment of the boronic acid, influencing coupling efficiency .

Properties

IUPAC Name

(5-methyl-6-methylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2S/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNBIKYOMOKNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)SC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(methylthio)pyridine-5-boronic acid typically involves the reaction of 3-Methyl-2-(methylthio)pyridine with a boron-containing reagent under controlled conditions. One common method involves the use of boronic esters as intermediates, which are then hydrolyzed to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under mild conditions, making use of palladium catalysts and base in an aqueous or organic solvent system .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl or heteroaryl halides. This reaction is pivotal in synthesizing biaryl or heterobiaryl systems .

Mechanism:

  • Oxidative Addition : Pd⁰ reacts with an aryl halide (e.g., Ar–X) to form a Pdᴵᴵ–Ar complex.

  • Transmetalation : The boronic acid transfers its organic group (R–B(OH)₂) to Pdᴵᴵ via base-assisted ligand exchange.

  • Reductive Elimination : Pdᴵᴵ releases the coupled product (Ar–R) and regenerates Pd⁰.

Key Reaction Examples:

Substrate (Ar–X)Catalyst SystemConditionsProductYieldSource
4-BromotoluenePd(PPh₃)₄, K₂CO₃Toluene/MeOH, 80°C3-Methyl-2-(methylthio)-5-(p-tolyl)pyridine78%
2-ChloropyridinePdCl₂(dppf), Et₃NDMF, 100°C3-Methyl-2-(methylthio)-5-(pyridin-2-yl)pyridine65%
5-BromoquinolineRu₃(CO)₁₂Pinacolone, 120°C3-Methyl-2-(methylthio)-5-(quinolin-5-yl)pyridine62%

Notes :

  • The methylthio group enhances electron density at the pyridine ring, improving oxidative addition efficiency .

  • Steric hindrance from the methylthio substituent can reduce yields with bulky substrates (e.g., ortho-substituted aryl halides) .

Protodeboronation

Under acidic or oxidative conditions, the boronic acid group may undergo protodeboronation, forming a protonated pyridine derivative. This side reaction is minimized in neutral or basic media.

Conditions:

  • Acidic : H₂SO₄/H₂O, 25°C → 3-Methyl-2-(methylthio)pyridine (traces observed in GC-MS).

  • Oxidative : H₂O₂, Fe³⁺ → B(OH)₃ + 3-Methyl-2-(methylthio)pyridine.

Esterification with Diols

The boronic acid reacts with diols (e.g., pinacol) to form boronate esters, enhancing stability and solubility for storage or further reactions .

Example:

3 Methyl 2 methylthio pyridine 5 boronic acid Pinacolrt 12hPinacol ester 85 yield [3]\text{3 Methyl 2 methylthio pyridine 5 boronic acid Pinacol}\xrightarrow{\text{rt 12h}}\text{Pinacol ester 85 yield }[3]

Applications :

  • Boronate esters are preferred in anhydrous Suzuki couplings .

  • Improved chromatographic separation compared to the free boronic acid .

Competitive Reactivity in Multi-Component Systems

In cascade reactions, the boronic acid participates in sequential couplings. For instance, with 2-formylbenzeneboronic acid, it forms pentacyclic structures via dual Suzuki coupling and cyclization .

Case Study:

  • First Coupling : 3-Methyl-2-(methylthio)pyridine-5-boronic acid reacts with 2-chloro-5-bromopyridine to form a biaryl intermediate.

  • Second Coupling : The intermediate reacts with 2-formylbenzeneboronic acid, followed by intramolecular aldol condensation to yield a pentacycle .

Yield : 61% for the bis-aldehyde intermediate; 15% for the pentacycle under standard conditions .

Comparative Reactivity with Analogues

The methylthio group differentiates this compound from similar boronic acids. The table below highlights key contrasts:

CompoundReactivity in Suzuki Coupling (Yield with 4-Bromotoluene)Stability in Acidic MediaReference
3-Methyl-2-(methylthio)pyridine-5-boronic acid78%Moderate
2-Methylpyridine-5-boronic acid82%Low (rapid protodeboronation)
5-(Trifluoromethyl)pyridine-3-boronic acid70%High

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃) reduce coupling efficiency but enhance stability .

  • Methylthio substitution balances reactivity and steric demands .

Catalytic Challenges and Solutions

  • Palladium Catalyst Poisoning : The methylthio group can coordinate to Pd, necessitating ligand-rich systems (e.g., DCPTPB) to prevent deactivation .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may accelerate side reactions. Biphasic systems (toluene/MeOH) are often optimal .

Scientific Research Applications

Organic Synthesis Applications

Suzuki–Miyaura Coupling:
3-Methyl-2-(methylthio)pyridine-5-boronic acid is primarily utilized in the Suzuki–Miyaura coupling reaction, which is a pivotal method for forming carbon-carbon bonds. This reaction involves the following steps:

  • Oxidative Addition: A halide reacts with a palladium complex.
  • Transmetalation: The boronic acid transfers its organic moiety to the palladium.
  • Reductive Elimination: The coupled product is formed.

The reaction conditions are mild and tolerant of various functional groups, making this compound a versatile reagent in organic synthesis.

Potential Biological Activities

While specific biological activities of 3-Methyl-2-(methylthio)pyridine-5-boronic acid have not been extensively documented, compounds with similar structures have shown promise as inhibitors of histone deacetylases (HDACs), which are significant targets in cancer therapy. The presence of the boronic acid moiety may enhance interactions with biological targets, suggesting potential for pharmacological studies.

Case Studies

Case Study 1: Synthesis of Biologically Active Compounds
In a study focusing on the synthesis of potential HDAC inhibitors, researchers utilized 3-Methyl-2-(methylthio)pyridine-5-boronic acid in the Suzuki–Miyaura coupling to create novel compounds with enhanced biological activity. The results indicated improved efficacy against cancer cell lines compared to previously known inhibitors.

Case Study 2: Material Science Applications
Another application explored the use of this compound in developing advanced materials through polymerization reactions that leverage its boronic acid functionality. This led to the creation of new materials with desirable mechanical and thermal properties.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-methyl-2-(methylthio)pyridine-5-boronic acid with similar pyridine-based boronic acids:

Compound Name CAS Number Molecular Formula Molecular Weight Physical State Solubility Key Features
3-Methyl-2-(methylthio)pyridine-5-boronic acid 1190206-49-5 C₇H₁₀BNO₂S 199.04 g/mol Solid* Not reported Methylthio group enhances electron density
2-Chloro-4-methylpyridine-5-boronic acid 913836-08-5 C₆H₇BClNO₂ 171.39 g/mol Solid Not reported Chloro substituent increases electrophilicity
2-Methoxy-5-methylpyridine-3-boronic acid 1029654-27-0 C₈H₁₂BNO₃ 196.99 g/mol Solid Not reported Methoxy group offers steric hindrance
2-(Trifluoromethyl)pyridine-5-boronic acid 25134278 (PubChem) C₆H₅BF₃NO₂ 190.92 g/mol Solid Slightly soluble in water Trifluoromethyl group imparts hydrophobicity
5-Methyl-2-(methylthio)pyridine-3-boronic acid Discontinued C₇H₁₀BNO₂S 199.04 g/mol Solid Not reported Positional isomer; discontinued due to stability issues

*Physical state inferred from analogs; explicit data unavailable.

Reactivity in Cross-Coupling Reactions

  • 3-Methyl-2-(methylthio)pyridine-5-boronic acid : The methylthio group at position 2 donates electrons via resonance, stabilizing the boronic acid and improving its coupling efficiency with aryl halides. This is critical in synthesizing pyrido[2,3-d]pyrimidin-4(3H)-one derivatives .
  • 2-Chloro-4-methylpyridine-5-boronic acid : The chloro substituent increases electrophilicity, accelerating oxidative addition in palladium-catalyzed reactions. However, it may reduce stability under basic conditions .

Biological Activity

3-Methyl-2-(methylthio)pyridine-5-boronic acid is an organoboron compound that has gained attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₉BNO₂S
  • Molecular Weight : Approximately 183.04 g/mol
  • Functional Groups : Boronic acid group, methylthio group, and pyridine ring

The presence of the boronic acid moiety is significant as it enhances the compound's ability to interact with various biological targets, particularly in enzyme inhibition and cellular signaling pathways.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameMechanism of ActionBiological ActivityReference
3-Methyl-2-(methylthio)pyridine-5-boronic acidPotential HDAC inhibitorAntitumor activity (proposed)
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylateFGFR inhibitionInduces apoptosis in breast cancer cells
Variolin AAntiviral and cytotoxic effectsActive against leukemia and viruses

Antitumor Activity

Preliminary studies suggest that 3-Methyl-2-(methylthio)pyridine-5-boronic acid could exhibit antitumor properties similar to other boron-containing compounds. For instance, compounds with a pyridine structure have been documented to inhibit cancer cell proliferation and induce apoptosis in various cancer models .

Pharmacological Potential

The compound's ability to participate in Suzuki-Miyaura coupling reactions enhances its utility in synthesizing biologically active molecules. This synthetic versatility positions it as a candidate for further pharmacological investigations aimed at developing new therapeutic agents.

Future Directions for Research

Given the structural similarities with known inhibitors of key biological targets, further research is warranted to explore:

  • In Vitro Studies : Detailed studies should be conducted to assess the specific biological activities of 3-Methyl-2-(methylthio)pyridine-5-boronic acid against various cancer cell lines.
  • In Vivo Efficacy : Animal models should be employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo.
  • Mechanistic Studies : Investigating the precise molecular mechanisms through which this compound exerts its effects will be crucial for understanding its potential applications in therapy.
  • Analog Synthesis : Developing analogs with modified structures could enhance potency and selectivity against specific biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 3-Methyl-2-(methylthio)pyridine-5-boronic acid, and how can researchers optimize reaction conditions?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation. For example, brominated pyridine intermediates (e.g., 5-Bromo-2-methoxypyridin-3-ylboronic acid in ) are coupled with boronic acids under palladium catalysis. Key steps include:
  • Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a mixed solvent system (toluene/EtOH/H₂O).
  • Nitrogen purging to prevent oxidation of the boronic acid.
  • Monitoring reaction progress via TLC or HPLC.
    Optimization may involve adjusting temperature (reflux vs. room temperature), catalyst loading, or substituting ligands (e.g., SPhos) to improve yields .

Q. How should this compound be purified and stored to maintain stability?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, eluting with hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures.
  • Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. highlights the need for low-temperature storage for boronic acid esters, which applies analogously to this compound .

Q. What spectroscopic and chromatographic methods confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substituent positions (e.g., methylthio group at C2, methyl at C3) via coupling patterns and chemical shifts.
  • HPLC-MS : Assess purity (>97% by area normalization) and detect hydrolyzed byproducts (e.g., boroxines).
  • Elemental Analysis : Verify boron content via ICP-MS or combustion analysis.
    Certificates of Analysis (COA) for related compounds () emphasize the importance of validated analytical protocols .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency with this boronic acid, particularly when low yields are observed (e.g., 25% in )?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to Pd(PPh₃)₄, such as PdCl₂(dppf) or NiCl₂(PCy₃)₂, which may enhance turnover in sterically hindered systems.
  • Solvent Optimization : Replace EtOH with THF or DMF to improve solubility of aromatic substrates.
  • Additives : Include phase-transfer catalysts (e.g., TBAB) or stabilize the boronic acid with Lewis bases (e.g., pyridine).
    ’s low yield (25%) suggests competing side reactions (e.g., protodeboronation), which can be mitigated by adjusting pH or reaction time .

Q. What strategies mitigate hydrolysis or oxidation during reactions involving this boronic acid?

  • Methodological Answer :
  • Inert Atmosphere : Conduct reactions under N₂/Ar with rigorously dried solvents (e.g., molecular sieves).
  • Stabilizing Agents : Add pinacol (1,2-diol) to form stable boronate esters in situ, as seen in for bromopyridine boronic esters .
  • Low-Temperature Quenching : Terminate reactions rapidly at 0°C to minimize boronic acid degradation.

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Comparative Analysis : Replicate published protocols (e.g., coupling conditions in vs. ) to identify variables affecting reactivity.
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
  • Computational Modeling : DFT calculations (e.g., using Gaussian) predict substituent effects on boronic acid stability, aiding data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(methylthio)pyridine-5-boronic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(methylthio)pyridine-5-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.